molecular formula C16H17F2N3O2 B5877984 N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B5877984
M. Wt: 321.32 g/mol
InChI Key: QUIXOZCNJFDRFD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the amine group on the piperazine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of strong oxidizing agents.

    Reduction: The nitro group on the difluorophenyl ring can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: 2,4-difluoroaniline.

    Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

    N-(2,4-difluorophenyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-12-3-4-15(14(18)10-12)19-16(22)21-7-5-20(6-8-21)11-13-2-1-9-23-13/h1-4,9-10H,5-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXOZCNJFDRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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